molecular formula C22H21NO7 B2417371 2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate CAS No. 434307-95-6

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate

Cat. No. B2417371
CAS RN: 434307-95-6
M. Wt: 411.41
InChI Key: MYVQKOLTSOLLOF-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate, also known as TEBFNB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEBFNB belongs to the class of benzo[b]furan derivatives and has been synthesized through various methods.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate derivatives have shown significant potential in the field of cancer treatment. A study by Romagnoli et al. (2015) described a series of compounds with this structure that demonstrated potent antiproliferative activity against cancer cells. These compounds inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties, which are beneficial in inhibiting tumor growth.

Synthesis Methods

The synthesis methods of benzo[b]furan derivatives, including those with similar structures to this compound, have been explored in various studies. For instance, Kowalewska and Kwiecień (2008) discussed the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, which is a method for synthesizing benzo[b]furan derivatives. Additionally, Brooke et al. (1967) elaborated on the preparation of 4,5,6,7-tetrafluorobenzo[b]furan through cyclisation and decarboxylation of related ethoxycarbonyl compounds.

Structural and Spectroscopic Studies

Structural and spectroscopic studies of benzo[b]furan derivatives have been conducted to understand their properties and potential applications. Diana et al. (2019) examined the crystal structures of similar benzo-furan derivatives, which showed anti-tumoral activity. Such studies are crucial for designing drugs and understanding their interaction mechanisms at the molecular level.

properties

IUPAC Name

ethyl 2-tert-butyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-5-28-21(25)18-16-12-15(10-11-17(16)30-19(18)22(2,3)4)29-20(24)13-6-8-14(9-7-13)23(26)27/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVQKOLTSOLLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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